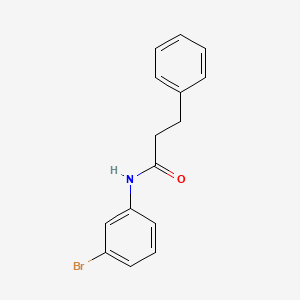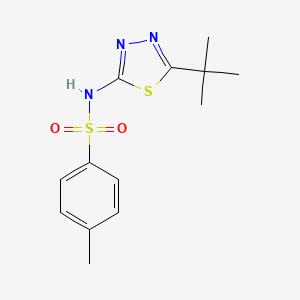
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first identified in the 1980s as part of a screening program for compounds that could activate the immune system. Since then, numerous studies have been conducted to investigate its mechanism of action, its biochemical and physiological effects, and its potential as a therapeutic agent.
作用機序
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide's mechanism of action is not fully understood, but it is thought to be related to its ability to stimulate the immune system. It has been shown to activate macrophages and dendritic cells, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines then activate other immune cells, leading to an immune response against the tumor.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been shown to have a number of biochemical and physiological effects. It has been found to increase vascular permeability, leading to the accumulation of immune cells and drugs in the tumor. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been found to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied, with numerous published studies available for reference. However, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide also has some limitations. It has been found to have variable activity in different tumor models, and its mechanism of action is not fully understood. In addition, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has poor solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other anti-cancer agents. Finally, further research is needed to fully understand its mechanism of action and identify potential biomarkers that could be used to predict its activity in different tumor types.
合成法
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloronicotinic acid with 3-methoxyaniline and 4,6-dimethylpyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide molecule.
科学的研究の応用
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. It has been shown to have activity against a variety of tumor types, including lung, colon, breast, and prostate cancer. 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been found to induce tumor necrosis and inhibit tumor growth, and it has been investigated as a potential adjunct to chemotherapy and radiation therapy.
特性
IUPAC Name |
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-8-12(14(17)18-9(2)13(8)16)15(20)19-10-5-4-6-11(7-10)21-3/h4-7H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHOWEJLDFODTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(2-furyl)-4-imidazolidinone](/img/structure/B5744845.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)
![ethyl 4-[(4-isopropylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5744878.png)

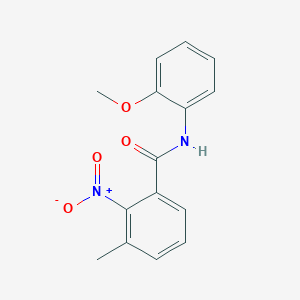
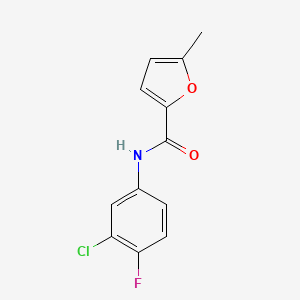
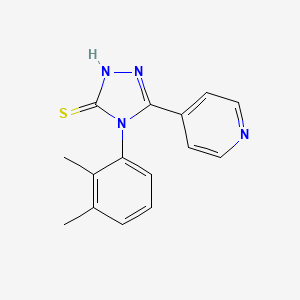
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
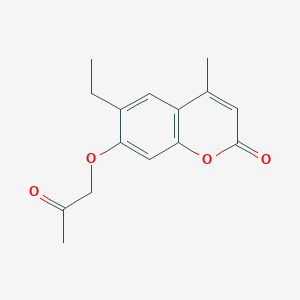
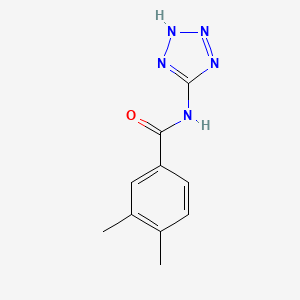
![N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5744928.png)
